
クリゾチニブ塩酸塩
説明
クリゾチニブ塩酸塩は、主に非小細胞肺がんの治療に使用される抗がん剤です。これは、がん細胞の増殖と拡散に関与する特定のタンパク質を標的とする受容体型チロシンキナーゼ阻害剤として機能します。 クリゾチニブ塩酸塩は、アナプラズマティックリンパ腫キナーゼまたはROS1の再構成が陽性の腫瘍の治療に効果的であることが知られています .
科学的研究の応用
クリゾチニブ塩酸塩は、次のような幅広い科学研究における応用があります。
化学: 受容体型チロシンキナーゼ阻害剤のモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路とがん細胞の増殖への影響について調査されています。
医学: 非小細胞肺がんやアナプラズマティック大型細胞リンパ腫など、さまざまながんの治療のための臨床試験で広く使用されています。
作用機序
クリゾチニブ塩酸塩は、アナプラズマティックリンパ腫キナーゼ、肝細胞増殖因子受容体、ROS1など、特定の受容体型チロシンキナーゼの活性を阻害することにより、その効果を発揮します。 クリゾチニブ塩酸塩は、これらのキナーゼのATP結合ポケットに競合的に結合することにより、下流のシグナル伝達経路のリン酸化と活性化を阻害し、がん細胞の増殖と増殖を抑制します .
類似の化合物:
アレクチニブ: 非小細胞肺がんの治療に使用される別の受容体型チロシンキナーゼ阻害剤。
セリチニブ: がん治療に使用されるアナプラズマティックリンパ腫キナーゼの選択的阻害剤。
ブリガチニブ: アナプラズマティックリンパ腫キナーゼを標的とし、非小細胞肺がんの治療に使用されます。
クリゾチニブ塩酸塩の独自性: クリゾチニブ塩酸塩は、アナプラズマティックリンパ腫キナーゼとROS1の両方を二重に阻害するため、より幅広い腫瘍に対して効果的であるという点でユニークです。 さらに、がん細胞の耐性機構を克服する能力は、治療の可能性をさらに高めます .
生化学分析
Biochemical Properties
Crizotinib hydrochloride functions as a protein kinase inhibitor by competitive binding within the ATP-binding pocket of target kinases . It interacts with various enzymes and proteins, including the anaplastic lymphoma kinase (ALK) and ROS1 (c-ros oncogene 1) inhibitor . The nature of these interactions involves the inhibition of the kinase activity of the fusion protein, contributing to its anti-cancer properties .
Cellular Effects
Crizotinib hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the kinase activity of the fusion protein, which contributes to carcinogenesis and seems to drive the malignant phenotype . This impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Crizotinib hydrochloride involves its function as a protein kinase inhibitor. It exerts its effects at the molecular level by competitively binding within the ATP-binding pocket of target kinases . This results in the inhibition of the kinase activity of the fusion protein, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Crizotinib hydrochloride change over time. It has been observed that Crizotinib hydrochloride shows a significant advantage over other treatments and has the longest overall survival among all ALK-inhibitors . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of Crizotinib hydrochloride vary with different dosages in animal models. Studies have shown that Crizotinib hydrochloride predisposes to and exacerbates pulmonary arterial hypertension in animal models .
Metabolic Pathways
Crizotinib hydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, including those involved in the metabolism of the liver (CYP3A4/CYP3A5-mediated) . It also has effects on metabolic flux or metabolite levels .
Subcellular Localization
It is known that distinct N-terminal fusion partners drive differential subcellular localization, which imparts distinct cell signaling and oncogenic properties of different, clinically relevant ROS1 RTK fusion proteins
準備方法
合成経路と反応条件: クリゾチニブ塩酸塩の合成は、市販の出発物質から始まり、複数のステップを伴います最終ステップには、化合物の安定性と溶解性を高めるための塩酸塩の形成が含まれます .
工業生産方法: クリゾチニブ塩酸塩の工業生産は、通常、高収率と純度を確保するために最適化された反応条件を使用して、大規模合成を行います。 このプロセスには、最終生成物を純粋な形で得るための再結晶やクロマトグラフィーなどの厳格な精製ステップが含まれます .
化学反応の分析
反応の種類: クリゾチニブ塩酸塩は、次のようなさまざまな化学反応を受けます。
還元: 酸素原子の除去または水素原子の付加が含まれます。
置換: 1つの官能基を別の官能基で置き換えることが含まれます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。
還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどがあります。
置換: 一般的な試薬には、酸性または塩基性条件下でのハロゲンと求核剤などがあります。
形成される主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体の形成につながる可能性がありますが、還元は脱酸素化生成物を生成する可能性があります .
類似化合物との比較
Alectinib: Another receptor tyrosine kinase inhibitor used for the treatment of non-small cell lung carcinoma.
Ceritinib: A selective inhibitor of anaplastic lymphoma kinase used in cancer therapy.
Brigatinib: Targets anaplastic lymphoma kinase and is used for treating non-small cell lung carcinoma.
Uniqueness of Crizotinib Hydrochloride: Crizotinib hydrochloride is unique due to its dual inhibition of anaplastic lymphoma kinase and ROS1, making it effective against a broader range of tumors. Additionally, its ability to overcome resistance mechanisms in cancer cells further enhances its therapeutic potential .
特性
IUPAC Name |
3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2FN5O.ClH/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15;/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27);1H/t12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDNHKQCPIBABF-UTONKHPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl3FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856162 | |
| Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415560-69-8 | |
| Record name | 2-Pyridinamine, 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl)-1H-pyrazol-4-yl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415560-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


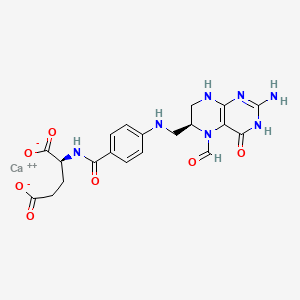
![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B1139152.png)

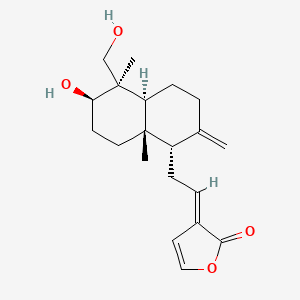
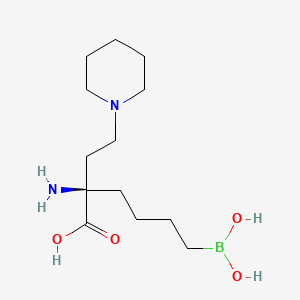




![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrate;hydrochloride](/img/structure/B1139166.png)
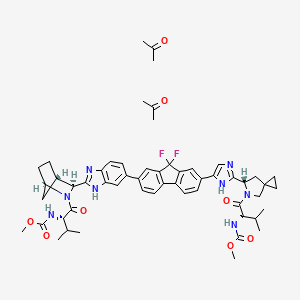

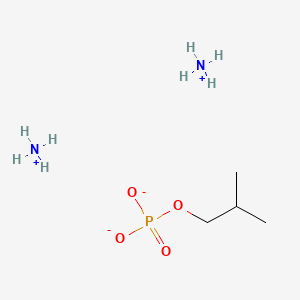
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B1139174.png)
